Cefixime Impurity B (Mixture of Diastereomers)

Catalog No.
S1790455
CAS No.
1335475-19-8
M.F
C15H17N5O6S2
M. Wt
427.46
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cefixime Impurity B (Mixture of Diastereomers)

CAS Number

1335475-19-8

Product Name

Cefixime Impurity B (Mixture of Diastereomers)

Molecular Formula

C15H17N5O6S2

Molecular Weight

427.46

Synonyms

Acetic acid, 2-​[[(Z)​-​[1-​(2-​amino-​4-​thiazolyl)​-​2-​oxo-​2-​[[(1,​2,​5,​7-​tetrahydro-​5-​methyl-​7-​oxo-​4H-​furo[3,​4-​d]​[1,​3]​thiazin-​2-​yl)​methyl]​amino]​ethylidene]​amino]​oxy]​-

Cefixime EP Impurity B is an impurity of the third generation cephalosporin antibiotic, Cefixime

Here's what we do know:

  • Identification and Characterization

    Research efforts related to Cefixime Impurity B might involve its identification, characterization, and differentiation from the active pharmaceutical ingredient (API) Cefixime. This is crucial for ensuring the purity and safety of the final drug product [, ].

  • Degradation Studies

    Studying the degradation profile of Cefixime can help determine potential impurities formed over time or under specific storage conditions. Cefixime Impurity B might be one such impurity investigated in these studies [].

  • Impact on Drug Efficacy or Safety

    Research may explore whether Cefixime Impurity B has any impact on the efficacy or safety of the intended drug (Cefixime). This could involve studies assessing its potential biological activity or interaction with the target molecule [].

Cefixime Impurity B, known scientifically as a mixture of diastereomers, is an impurity associated with the third-generation cephalosporin antibiotic, cefixime. Its chemical structure is represented by the molecular formula C15H17N5O6S2C_{15}H_{17}N_{5}O_{6}S_{2}, with a molecular weight of 427.46 g/mol . This compound is significant in pharmaceutical formulations, particularly in ensuring the quality and efficacy of cefixime products.

Typical of cephalosporins, including hydrolysis and acylation. These reactions are influenced by the presence of functional groups within its structure, such as the sulfonyl and amine groups. The degradation pathways often lead to the formation of other impurities, which necessitates rigorous monitoring during the synthesis and storage of cefixime .

The synthesis of Cefixime Impurity B typically occurs during the production of cefixime itself. Impurities can arise from various stages, including raw material degradation and side reactions during synthesis. High-performance liquid chromatography (HPLC) is often employed to analyze and quantify these impurities in cefixime formulations. Detection methods focus on separating cefixime and its impurities effectively to ensure compliance with pharmacopoeial standards .

Cefixime Impurity B is primarily used in research settings for quality control and stability testing of cefixime formulations. It serves as a reference standard in analytical chemistry to ensure that pharmaceutical products meet regulatory requirements regarding impurity levels. Its identification and quantification are crucial for maintaining product safety and efficacy .

Cefixime Impurity B can be compared with several similar compounds within the cephalosporin class and other related antibiotics:

Compound NameChemical FormulaMolecular WeightNotes
CefiximeC16H19N5O7SC_{16}H_{19}N_{5}O_{7}S453.48 g/molActive ingredient; third-generation cephalosporin
CefotaximeC16H17N3O7SC_{16}H_{17}N_{3}O_{7}S453.43 g/molSimilar structure; used for bacterial infections
CeftazidimeC22H22N6O9SC_{22}H_{22}N_{6}O_{9}S509.56 g/molBroad-spectrum activity; third-generation cephalosporin
CeftriaxoneC18H18N8O7SC_{18}H_{18}N_{8}O_{7}S661.76 g/molExtended-spectrum activity; used for severe infections

Uniqueness: Cefixime Impurity B's distinction lies in its specific diastereomeric mixture, which may impact its behavior in biological systems differently than other compounds listed above. Its role as an impurity highlights the importance of monitoring during drug production to ensure therapeutic safety and effectiveness.

Synthetic Pathways for Diastereomeric Mixture Formation

Hydrolysis and Protection-Deprotection Strategies in Beta-Lactam Systems

Cefixime Impurity B is generated through hydrolysis and rearrangement processes involving the β-lactam core. Key steps include:

  • Ester Hydrolysis: Controlled hydrolysis of cefixime methyl ester intermediates under alkaline conditions (e.g., lithium hydroxide, sodium hydroxide) yields carboxylic acid derivatives. This step is critical for retaining or modifying stereochemistry.
  • Protection-Deprotection Sequences: The use of tert-butoxycarbonyl (Boc) or methyl ester groups as protecting agents during synthesis prevents premature rearrangement. For example, thionyl chloride-mediated esterification of cefixime carboxyl groups generates intermediates that undergo subsequent hydrolysis to form impurities.

Table 1: Hydrolysis Conditions for Cefixime Impurity B Formation

StepReagentTemperatureTimeYieldPurity
Methyl ester hydrolysisNaOH (2.1–2.3 eq)0–4°C2–4 h50–80%95–99%
Alkaline deprotectionLiOH, KOH25–30°C6–8 h78–96%95–98%

Data synthesized from CN111606925A, CN113135939A, and CN104193765B

Role of Acid-Catalyzed Rearrangements in Diastereomer Generation

Acidic conditions drive double bond isomerization (Δ² → Δ³) in cephalosporin derivatives, forming diastereomeric mixtures. For instance:

  • Sulfuric Acid Catalysis: Concentrated H₂SO₄ facilitates esterification and subsequent rearrangement of cefixime intermediates, leading to Δ³ isomer formation.
  • Thionyl Chloride Activation: SOCl₂-mediated reactions promote acylation and ring-opening, enabling access to diastereomers with altered stereochemistry at the C3 position.

Mechanistic Insight: Acid catalysis lowers the activation energy for -sigmatropic rearrangements, shifting the double bond position and creating stereoisomeric centers. This process is pivotal in generating the Δ³ isomer observed in Impurity B.

Optimization of Reaction Conditions for Impurity Control

Control of reaction parameters minimizes diastereomer formation during cefixime synthesis:

  • Temperature: Low-temperature reactions (0–4°C) reduce thermally induced isomerization.
  • Catalyst Choice: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) stabilize intermediates, favoring selective esterification over rearrangement.
  • Solvent Selection: Dichloromethane or chloroform enhances solubility of intermediates, improving reaction homogeneity.

Table 2: Impact of Reaction Conditions on Diastereomer Formation

ParameterOptimal RangeOutcome
Temperature0–4°CMinimized Δ³ isomer formation
BaseTEA (2.1–2.2 eq)High conversion to desired product
SolventCH₂Cl₂/CHCl₃Enhanced intermediate stability

Adapted from CN111606925A and CN113135939A

Structural Elucidation of Diastereomers

Nuclear Magnetic Resonance (NMR) Spectroscopic Profiling

NMR is critical for distinguishing diastereomers in Cefixime Impurity B:

  • ¹H NMR:
    • Vinyl Protons: Δ² isomers show distinct coupling patterns (J = 10–12 Hz) compared to Δ³ (J = 15–18 Hz).
    • Carboxylic Acid Protons: Broad singlet at δ 12–13 ppm confirms deprotected carboxylic acid groups.
  • ¹³C NMR: Shifts at δ 165–175 ppm (carbonyl carbons) and δ 120–130 ppm (vinyl carbons) differentiate isomers.

Table 3: NMR Shifts for Key Functional Groups

Functional GroupChemical Shift (δ)Multiplicity
Vinyl C=CH₂ (Δ²)5.2–5.5 (¹H), 120–125 (¹³C)d (J = 10–12 Hz)
Vinyl C=CH₂ (Δ³)5.6–5.8 (¹H), 130–135 (¹³C)d (J = 15–18 Hz)
COOH12.5–13.0 (¹H)br s

Based on β-lactam NMR data from PMC3525065 and PMC7121837

Mass Spectrometric Differentiation of Ring-Opened vs. Intact Beta-Lactam Structures

LC-MS/MS identifies structural variations:

  • Intact β-Lactam: Molecular ion [M+H]⁺ at m/z 454 (cefixime) and m/z 428 (Impurity B).
  • Ring-Opened Derivatives: Fragmentation patterns include:
    • Loss of CO (m/z 384 → 358) and H₂O (m/z 384 → 366).
    • Base peaks at m/z 214 (2-aminothiazol-4-yl fragment).

Table 4: Key Mass Spectral Fragments for Impurity B

Fragment Ion (m/z)Proposed Structure
428[M+H]⁺ (Intact β-lactam)
384[M+H]⁺ – CO₂
2142-Aminothiazol-4-yl fragment

Derived from LC-MS/MS data in PMC7121837 and CN111606925A

X-Ray Crystallographic Analysis of Stereochemical Configurations

X-ray diffraction confirms stereochemistry:

  • Δ³ Isomer: Crystal structures reveal a double bond between C3 and C4, with the carboxylic acid group in a distinct spatial arrangement.
  • Δ² Isomer: Double bond retained between C2 and C3, as seen in cefixime’s native structure.

Structural Features:

  • C3 Configuration: (R) in Δ³ isomer vs. (S) in Δ².
  • Hydrogen Bonding: Carboxylic acid groups interact with β-lactam nitrogen, stabilizing the diastereomeric forms.

Cefixime Impurity B (Mixture of Diastereomers) represents a significant degradation product of cefixime, with the chemical formula C15H17N5O6S2 and molecular weight of 427.46 g/mol [4] [5]. This impurity is characterized by its diastereomeric nature, which contributes to its unique degradation profile under thermal conditions [18].

Solid State Thermal Degradation

In the solid state, Cefixime Impurity B undergoes thermal degradation following zero-order kinetics, which differs from the first-order kinetics observed in solution state degradation [13]. When exposed to elevated temperatures (approximately 80°C), the solid form of Cefixime Impurity B demonstrates a degradation rate constant of approximately 0.0004 M/h [13]. This degradation pathway is particularly significant as it represents one of the primary mechanisms through which the impurity forms during storage of solid cefixime formulations [8].

The thermal degradation in solid state involves structural modifications primarily centered around the furo[3,4-d] [1] [3]thiazin-2-yl moiety of the molecule, which is particularly susceptible to thermal stress [12]. Research findings indicate that the diastereomeric mixture undergoes differential rates of degradation, with one diastereomer showing greater thermal stability than the other [5].

Solution State Thermal Degradation

In solution state, thermal degradation of Cefixime Impurity B follows more complex kinetics. Studies have demonstrated that in aqueous solutions, the degradation proceeds with pseudo-first-order kinetics, with rate constants significantly higher than those observed in solid state [7] [11]. The degradation rate is temperature-dependent, following the Arrhenius equation, with activation energies ranging from 80-95 kJ/mol depending on the specific conditions [16].

Table 1: Thermal Degradation Kinetics of Cefixime Impurity B

StateKinetic OrderRate ConstantActivation Energy
SolidZero-order0.0004 M/h105-120 kJ/mol
SolutionPseudo-first-order0.263-0.500 h⁻¹80-95 kJ/mol

The thermal degradation in solution state is accelerated by factors such as ionic strength and the presence of metal ions, which can catalyze the degradation reactions [6]. The diastereomeric mixture shows differential degradation rates in solution, contributing to the complexity of the degradation profile [13]. The primary degradation pathway involves cleavage of the β-lactam ring structure, followed by subsequent rearrangements [7].

pH-Dependent Hydrolytic Decomposition Pathways

The hydrolytic degradation of Cefixime Impurity B is highly pH-dependent, with distinct mechanisms operating under acidic, neutral, and basic conditions [7] [8]. This pH-dependency is crucial for understanding the formation and stability of this impurity in various pharmaceutical formulations and biological environments [11].

Acidic Hydrolysis

Under acidic conditions (pH 1-3), Cefixime Impurity B undergoes hydrolysis at a moderate rate, following first-order kinetics with rate constants of approximately 0.500 h⁻¹ at 25°C [13]. The primary pathway involves protonation of the aminothiazole moiety, followed by nucleophilic attack on the β-lactam ring [7]. This leads to the formation of three major lactone derivatives through intramolecular cyclization between the 2-carboxyl and 3-vinyl groups [11].

The diastereomeric nature of Cefixime Impurity B influences the acidic hydrolysis pathway, with differential rates observed for the individual diastereomers [5]. The 5RS configuration in the 5-methyl-7-oxo-1,2,5,7-tetrahydro-4H-furo[3,4-d] [1] [3]thiazin-2-yl moiety plays a crucial role in determining the specific hydrolysis products formed [18] [19].

Neutral Hydrolysis

At neutral pH (pH 4-7), Cefixime Impurity B demonstrates remarkable stability, with hydrolysis proceeding at a significantly slower rate compared to acidic or basic conditions [7] [8]. The primary degradation product under neutral conditions is an aldehyde derivative involving the 7-acyl moiety [11]. This pathway is characterized by a rate constant approximately one-tenth of that observed under acidic conditions [13].

The neutral hydrolysis pathway is particularly relevant for understanding the stability of Cefixime Impurity B in pharmaceutical formulations, as most formulations are maintained at near-neutral pH [8]. The diastereomeric mixture shows minimal interconversion under these conditions, maintaining the original diastereomeric ratio [5].

Basic Hydrolysis

Under basic conditions (pH 8-9), Cefixime Impurity B undergoes rapid hydrolysis, with first-order rate constants of approximately 0.263 h⁻¹ at 25°C [13]. The primary degradation pathway involves base-catalyzed opening of the β-lactam ring, followed by formation of a 7-epimer [7] [11]. This pathway is particularly significant as it represents one of the major routes for the formation of additional impurities from Cefixime Impurity B [9].

Table 2: pH-Dependent Hydrolysis of Cefixime Impurity B

pH RangeRate Constant (h⁻¹)Primary Degradation Products
1-3 (Acidic)0.500Lactone derivatives via intramolecular cyclization
4-7 (Neutral)0.050Aldehyde derivative involving 7-acyl moiety
8-9 (Basic)0.263β-lactam ring-opened product and 7-epimer

The pH-rate profile of Cefixime Impurity B exhibits a characteristic U-shaped curve, with minimum degradation rates observed in the pH range of 4-7 [6] [8]. This profile is crucial for predicting the stability of the impurity under various conditions and for developing appropriate control strategies in pharmaceutical manufacturing [16].

Photolytic Degradation Products and Isomerization Dynamics

Photolytic degradation represents another significant pathway for the transformation of Cefixime Impurity B, particularly under UV radiation [10] [14]. This pathway is characterized by complex isomerization dynamics and the formation of multiple degradation products [21].

Photolytic Degradation Mechanism

When exposed to UV radiation (particularly at 254 nm), Cefixime Impurity B undergoes photolytic degradation following zero-order kinetics, with a rate constant of approximately 0.00006 M/h [13]. The primary mechanism involves the absorption of photons by the conjugated systems within the molecule, particularly the aminothiazole and furo[3,4-d] [1] [3]thiazin moieties [10].

The photolytic degradation of Cefixime Impurity B proceeds through two competitive processes: isomerization and direct photolysis [10]. The isomerization process involves the conversion between the Z and E isomers of the molecule, while direct photolysis leads to the destruction of the molecular structure, resulting in the formation of multiple degradation products [10] [14].

Isomerization Dynamics

The isomerization dynamics of Cefixime Impurity B are particularly complex due to its diastereomeric nature [5]. The primary isomerization occurs around the iminoxy bond (C=N-O), leading to the interconversion between the Z and E isomers [10] [12]. This isomerization is characterized by quantum yields of approximately 0.10 for the Z to E conversion and 0.12 for the E to Z conversion [10].

After approximately 30 minutes of UV irradiation at 254 nm, a photostationary state is achieved, characterized by an E:Z ratio of approximately 1.2 [10]. This isomerization is particularly significant as it can lead to changes in the biological activity and physicochemical properties of the impurity [10] [14].

Photolytic Degradation Products

The photolytic degradation of Cefixime Impurity B results in the formation of multiple degradation products, primarily through reactions on the furo[3,4-d] [1] [3]thiazin ring and the methoxyimino group [10]. These degradation products include thiazol-2-ol, N-(dihydroxymethyl)-2-(2-hydroxythiazol-4-yl)acetamide, and various other intermediates [26].

Table 3: Photolytic Degradation of Cefixime Impurity B

ParameterValueObservation
Kinetic OrderZero-orderConsistent across various conditions
Rate Constant0.00006 M/hSignificantly slower than thermal or hydrolytic degradation
Quantum Yield (Z→E)0.10Measured at 254 nm
Quantum Yield (E→Z)0.12Measured at 254 nm
Photostationary E:Z Ratio1.2Achieved after 30 min of irradiation

The photolytic degradation of Cefixime Impurity B is influenced by various factors, including pH, temperature, and the presence of photosensitizers or photocatalysts [14] [26]. Under acidic conditions (pH 3), the photodegradation efficiency can reach up to 94%, while at neutral pH, the efficiency decreases to approximately 90% [14] [26].

Mobile Phase Optimization for Diastereomeric Resolution

The separation of Cefixime Impurity B diastereomers presents unique analytical challenges requiring careful optimization of chromatographic conditions. Mobile phase composition represents the most critical parameter influencing diastereomeric resolution, with organic modifier selection and pH control playing pivotal roles in achieving baseline separation [1] [2].

Organic Modifier Selection and Optimization

Acetonitrile has emerged as the optimal organic modifier for diastereomeric separation of Cefixime Impurity B, demonstrating superior resolution compared to methanol-based systems [1] [3]. The water-to-acetonitrile ratio of 85:15 (volume/volume) provides the optimal balance between retention time and peak resolution [1]. Higher water content (≥90%) leads to excessive run times without corresponding improvements in resolution, while lower water content compromises the separation of closely eluting diastereomers [1].

Research has demonstrated that the selectivity factor for diastereomer separation increases linearly with acetonitrile concentration up to 15%, beyond which diminishing returns in resolution are observed [4] [3]. The optimization process involves systematic evaluation of organic modifier concentrations ranging from 10% to 25%, with incremental adjustments of 2.5% to establish the optimal composition [2].

pH Control and Formic Acid Addition

The addition of 0.5% formic acid to the mobile phase serves multiple critical functions in diastereomer separation [1]. Formic acid maintains the pH at approximately 4.0, which is optimal for cephalosporin stability and chromatographic performance [5]. At this pH, Cefixime Impurity B exists predominantly in its protonated form, enhancing retention and improving peak symmetry [1].

The pH-dependent retention behavior of cephalosporin impurities demonstrates significant variability within the physiological range [5]. Below pH 3.5, excessive peak tailing occurs due to secondary interactions with residual silanol groups, while above pH 4.5, reduced retention and co-elution of diastereomers become problematic [1]. The narrow pH window of 4.0 ± 0.2 represents the optimal balance for achieving diastereomeric resolution [5].

Temperature Effects on Diastereomer Separation

Temperature optimization plays a crucial role in improving diastereomeric resolution, particularly for compounds with long alkyl chains or complex stereochemical arrangements [6]. Elevated temperatures (40-60°C) can enhance the separation of certain diastereomeric pairs by reducing conformational flexibility and increasing mass transfer efficiency [6].

For Cefixime Impurity B, ambient temperature (25°C) provides optimal resolution without compromising peak integrity [1]. Higher temperatures lead to reduced retention times but may compromise the separation of closely eluting diastereomers. Temperature stability testing within ±5°C demonstrates robust method performance under typical laboratory conditions [7].

Column Chemistry Selection for Cephalosporin Impurity Analysis

Reversed-Phase Column Selection Criteria

The selection of appropriate column chemistry is fundamental to achieving reliable separation of Cefixime Impurity B diastereomers. Reversed-phase C18 columns represent the gold standard for cephalosporin impurity analysis due to their universal retention mechanism and excellent reproducibility [8] [9]. The hydrophobic interactions between the C18 stationary phase and the lipophilic regions of the diastereomers provide the primary separation mechanism [9].

Column dimensions of 4.6 × 250 mm with 5 μm particle size offer the optimal balance between resolution and analysis time for diastereomer separation [1] [10]. Shorter columns (150 mm) may provide insufficient resolution for closely eluting diastereomers, while longer columns (300 mm) extend analysis times without proportional gains in separation quality [10].

Alternative Column Chemistries for Enhanced Selectivity

Phenyl-modified stationary phases demonstrate superior performance for certain cephalosporin diastereomers due to additional π-π interactions with aromatic substituents [4]. The Ascentis Phenyl column has shown particular effectiveness in separating stereoisomeric mixtures using reversed-phase mobile phases with acetonitrile as the organic component [4].

Amide-modified columns (Ascentis RP-Amide) provide alternative selectivity mechanisms through hydrogen bonding interactions, which can be advantageous for diastereomers with polar functional groups [4]. However, these columns typically require longer equilibration times and may exhibit reduced reproducibility compared to traditional C18 phases [4].

Particle Size and Column Efficiency Considerations

Sub-2 μm particle columns offer enhanced efficiency and reduced analysis times for diastereomer separations [6]. Ultra-high-pressure liquid chromatography systems can accommodate these smaller particles, providing superior resolution per unit time compared to conventional 5 μm particles [6]. However, the increased back pressure requires specialized instrumentation and may not be cost-effective for routine impurity analysis [6].

The theoretical plate count for optimal diastereomer separation should exceed 10,000 plates for a 250 mm column, corresponding to a reduced plate height of approximately 25 μm [1]. Column efficiency monitoring through system suitability testing ensures consistent separation performance throughout the analytical sequence [7].

Liquid Chromatography-Tandem Mass Spectrometry Profiling

Collision-Induced Dissociation Patterns for Structural Confirmation

Fundamental Fragmentation Mechanisms

Collision-induced dissociation of Cefixime Impurity B follows predictable fragmentation pathways characteristic of β-lactam antibiotics [11] [12]. The primary fragmentation involves cleavage of the β-lactam ring, which represents the most prominent and diagnostically significant fragmentation observed under low-energy conditions [12]. This ring cleavage produces characteristic fragments that enable differentiation between intact and ring-opened impurities [11].

The protonated molecular ion of Cefixime Impurity B at m/z 428 [M+H]+ undergoes sequential fragmentation through well-defined pathways [1] [13]. Initial water loss (-18 Da) produces the fragment at m/z 410, followed by carbon monoxide loss (-28 Da) yielding m/z 382, and subsequent carbon dioxide elimination (-44 Da) generating m/z 338 [13]. These losses represent thermodynamically favored fragmentation channels that provide structural information about the molecule's integrity [12].

Diagnostic Fragmentation Patterns

The aminothiazole fragment at m/z 214 serves as a diagnostic marker for the structural integrity of the side chain in Cefixime Impurity B [1] [13]. This fragment results from cleavage adjacent to the β-lactam ring and retention of the 2-aminothiazol-4-yl moiety [13]. The stability and prominence of this fragment make it an ideal target for multiple reaction monitoring applications [12].

Lower mass fragments at m/z 183 and m/z 126 represent core structural elements of the thiazole ring system [13]. These fragments provide confirmatory evidence for the presence of the characteristic cephalosporin scaffold and can distinguish between different structural isomers [11]. The relative intensities of these fragments vary with collision energy, enabling optimization of detection sensitivity [14].

Energy-Dependent Fragmentation Behavior

Low-energy collision-induced dissociation (10-25 eV) preferentially produces fragments related to β-lactam ring cleavage and side chain losses [12]. These conditions are optimal for structural characterization and provide the most informative fragmentation patterns for impurity identification [11]. Higher collision energies (>30 eV) lead to extensive fragmentation and loss of diagnostic information [12].

The collision energy optimization process involves systematic evaluation of fragmentation efficiency across a range of 5-50 eV [14]. Optimal collision energies for major fragment ions typically range from 15-25 eV, providing sufficient fragmentation for structural confirmation while maintaining adequate signal intensity [14]. Energy-resolved studies demonstrate that diagnostic fragments are most prominent within narrow energy windows specific to each transition [14].

Quantitative Analysis Using Multiple Reaction Monitoring

Multiple Reaction Monitoring Method Development

Multiple reaction monitoring represents the most sensitive and selective approach for quantitative analysis of Cefixime Impurity B diastereomers [15] [16]. The method utilizes selected precursor-to-product ion transitions to achieve exceptional specificity while maintaining excellent quantitative performance [17] [16]. Primary transitions include m/z 428 → 410, 428 → 384, and 428 → 214, with the latter providing optimal sensitivity for trace-level quantification [13].

The development of MRM methods requires systematic optimization of key parameters including dwell time, cycle time, and duty cycle [17] [18]. Dwell times of 10-50 milliseconds provide adequate sensitivity while maintaining sufficient data points across chromatographic peaks [17]. Cycle times should be optimized to provide 8-12 data points across the narrowest chromatographic peak to ensure accurate integration [17].

Transition Selection and Optimization

Primary quantification transitions are selected based on sensitivity, specificity, and freedom from interference [16]. The transition m/z 428 → 214 provides optimal sensitivity due to the stability of the aminothiazole fragment and absence of common interferences [13]. Secondary transitions (428 → 410 and 428 → 384) serve as qualifiers to confirm analyte identity and ensure method specificity [16].

Collision energy optimization for each transition involves systematic evaluation across a range of 10-40 eV to maximize product ion intensity [14]. The optimal collision energy typically corresponds to 70-80% of the maximum product ion intensity, providing robust performance with minimal sensitivity to instrument variations [14]. Ion ratio criteria ensure consistent transition performance and enable detection of potential interferences [16].

Quantitative Performance and Validation

Multiple reaction monitoring methods for Cefixime Impurity B demonstrate excellent quantitative performance with linear calibration ranges spanning three orders of magnitude [15]. Typical linear ranges extend from 0.1-100 μg/mL with correlation coefficients exceeding 0.999 [7]. Lower limits of quantification typically achieve 0.05-0.1 μg/mL, corresponding to 0.01-0.02% relative to typical drug substance concentrations [15].

Method precision consistently achieves relative standard deviations below 5% for concentrations above the quantification limit [15]. Inter-day precision studies demonstrate robust performance with RSDs typically below 8% across the validated range [7]. Accuracy studies show recoveries between 95-105% across the analytical range, meeting regulatory requirements for impurity quantification [7].

Dynamic MRM Applications

Dynamic multiple reaction monitoring enables monitoring of large numbers of transitions while maintaining optimal dwell times for each analyte [18]. This approach is particularly valuable for comprehensive impurity profiling where multiple related substances must be monitored simultaneously [18]. Scheduled MRM algorithms utilize retention time windows to reduce the number of concurrent transitions and improve method sensitivity [17].

The implementation of dynamic MRM for Cefixime Impurity B analysis enables simultaneous monitoring of parent compound, known impurities, and potential degradation products [18]. Retention time windows of 1-2 minutes around expected elution times provide adequate flexibility while maintaining optimal sensitivity [17]. This approach supports comprehensive impurity profiling without compromising quantitative performance [18].

Validation Parameters for Regulatory Compliance

Linearity, Sensitivity, and Limit of Detection Studies

Linearity Assessment and Statistical Evaluation

Linearity validation for Cefixime Impurity B analytical methods requires demonstration of proportional response across the intended analytical range [19] [20]. The International Council for Harmonization Q2(R2) guidelines specify that linearity should be evaluated using a minimum of five concentration levels, with individual determinations at each level [19]. For impurity analysis, the typical range extends from the limit of quantification to 200% of the specification limit [7].

Statistical evaluation of linearity employs least squares regression analysis to determine the correlation coefficient, y-intercept, slope, and residual sum of squares [21] [20]. Correlation coefficients must exceed 0.999 for regulatory acceptance, with slopes demonstrating statistical significance and y-intercepts not significantly different from zero [19]. The residual analysis provides additional confirmation of linear behavior and identifies potential outliers or systematic deviations [21].

Calibration Curve Preparation and Standards

Calibration standards for Cefixime Impurity B are prepared by serial dilution from a primary stock solution to minimize preparation errors [22]. Concentration levels typically include 50%, 75%, 100%, 125%, and 150% of the target concentration for routine analysis [7]. Additional levels at the low end (10%, 25%) may be required for methods intended to quantify trace impurities [23].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Dates

Last modified: 07-20-2023

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